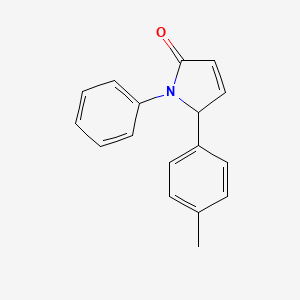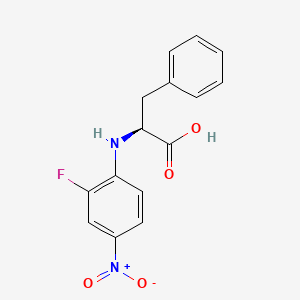
5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the indole moiety.
Substitution: Substitution reactions, particularly at the bromine position, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: A simpler indole derivative with similar bromine substitution.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole: A related compound without the bromine substitution.
Uniqueness
The presence of both the bromine atom and the pyrazole ring in 5-Bromo-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole makes it unique compared to other indole derivatives. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
827316-62-1 |
|---|---|
Fórmula molecular |
C11H8BrN3 |
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
5-bromo-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8BrN3/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15) |
Clave InChI |
HEOUPRHVEXZOPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(N2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
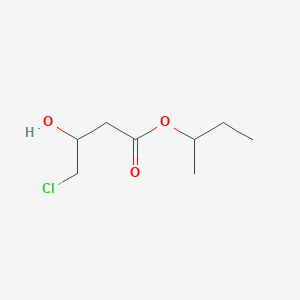
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
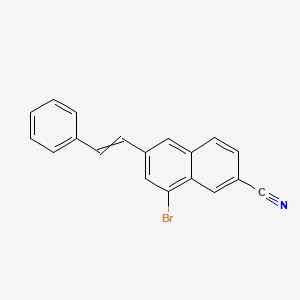
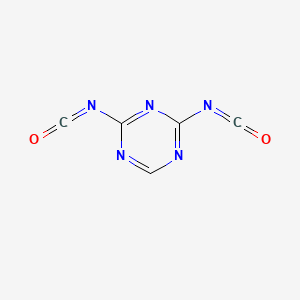
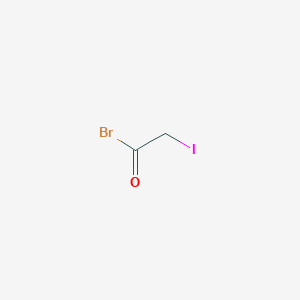

![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
